molecular formula C12H17BrN2 B15322099 1-(2-Bromo-4-methylbenzyl)piperazine

1-(2-Bromo-4-methylbenzyl)piperazine

Katalognummer: B15322099
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: BDLXZUFXDJAPRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromine atom and a methyl group attached to a benzyl ring, which is further connected to a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylbenzyl)piperazine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-4-methylbenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzylpiperazines.

    Oxidation: Benzylpiperazine carboxylic acid or benzylpiperazine aldehyde.

    Reduction: Benzylpiperazine.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloro-4-methylbenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(2-Bromo-4-ethylbenzyl)piperazine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties and applications.

    1-(2-Bromo-4-methoxybenzyl)piperazine: Contains a methoxy group, which can influence its solubility and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Eigenschaften

Molekularformel

C12H17BrN2

Molekulargewicht

269.18 g/mol

IUPAC-Name

1-[(2-bromo-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI-Schlüssel

BDLXZUFXDJAPRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CN2CCNCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.